

Spectroscopic Profile of 2-Nitrophenylpyruvic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Nitrophenylpyruvic acid**

Cat. No.: **B1203231**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrophenylpyruvic acid**, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Nitrophenylpyruvic acid**. These predictions are derived from the analysis of structurally similar molecules, including phenylpyruvic acid, 2-nitrophenol, and general principles of spectroscopy.

Table 1: Predicted ^1H NMR Data for 2-Nitrophenylpyruvic Acid

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.0-8.2	d	1H	Ar-H	Proton ortho to the nitro group.
~7.5-7.7	m	2H	Ar-H	Aromatic protons.
~7.4-7.5	d	1H	Ar-H	Proton ortho to the pyruvic acid moiety.
~4.1	s	2H	-CH ₂ -	Methylene protons adjacent to the carbonyl and aromatic ring.
>10	br s	1H	-COOH	Carboxylic acid proton, may be exchangeable with D ₂ O.

Solvent: Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for 2-Nitrophenylpyruvic Acid

Chemical Shift (δ , ppm)	Assignment	Notes
~190-195	C=O (ketone)	Ketone carbonyl of the pyruvic acid moiety.
~160-165	C=O (acid)	Carboxylic acid carbonyl.
~148-152	Ar-C-NO ₂	Aromatic carbon attached to the nitro group.
~133-138	Ar-C	Aromatic carbons.
~128-132	Ar-C	Aromatic carbons.
~124-127	Ar-C	Aromatic carbons.
~120-123	Ar-C	Aromatic carbons.
~130-135	Ar-C-CH ₂	Aromatic carbon attached to the methylene group.
~35-40	-CH ₂ -	Methylene carbon.

Solvent: Predicted in CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Data for 2-Nitrophenylpyruvic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1720-1740	Strong	C=O stretch (ketone)
~1690-1710	Strong	C=O stretch (carboxylic acid)
~1510-1530	Strong	N-O asymmetric stretch (nitro group)
~1340-1360	Strong	N-O symmetric stretch (nitro group)
~1600, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~750-800	Strong	C-H bend (ortho-disubstituted aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Nitrophenylpyruvic Acid (Electron Ionization)

m/z	Proposed Fragment	Notes
209	[M] ⁺	Molecular ion peak.
164	[M - COOH] ⁺	Loss of the carboxylic acid group.
163	[M - H ₂ O - CO] ⁺	Loss of water and carbon monoxide.
136	[C ₇ H ₄ NO ₂] ⁺	Fragmentation of the side chain.
120	[C ₇ H ₆ NO] ⁺	Further fragmentation.
92	[C ₆ H ₄ O] ⁺	Phenyl fragment.
76	[C ₆ H ₄] ⁺	Benzene ring fragment.

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of **2-Nitrophenylpyruvic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters for ¹H NMR:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- Acquisition Parameters for ¹³C NMR:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

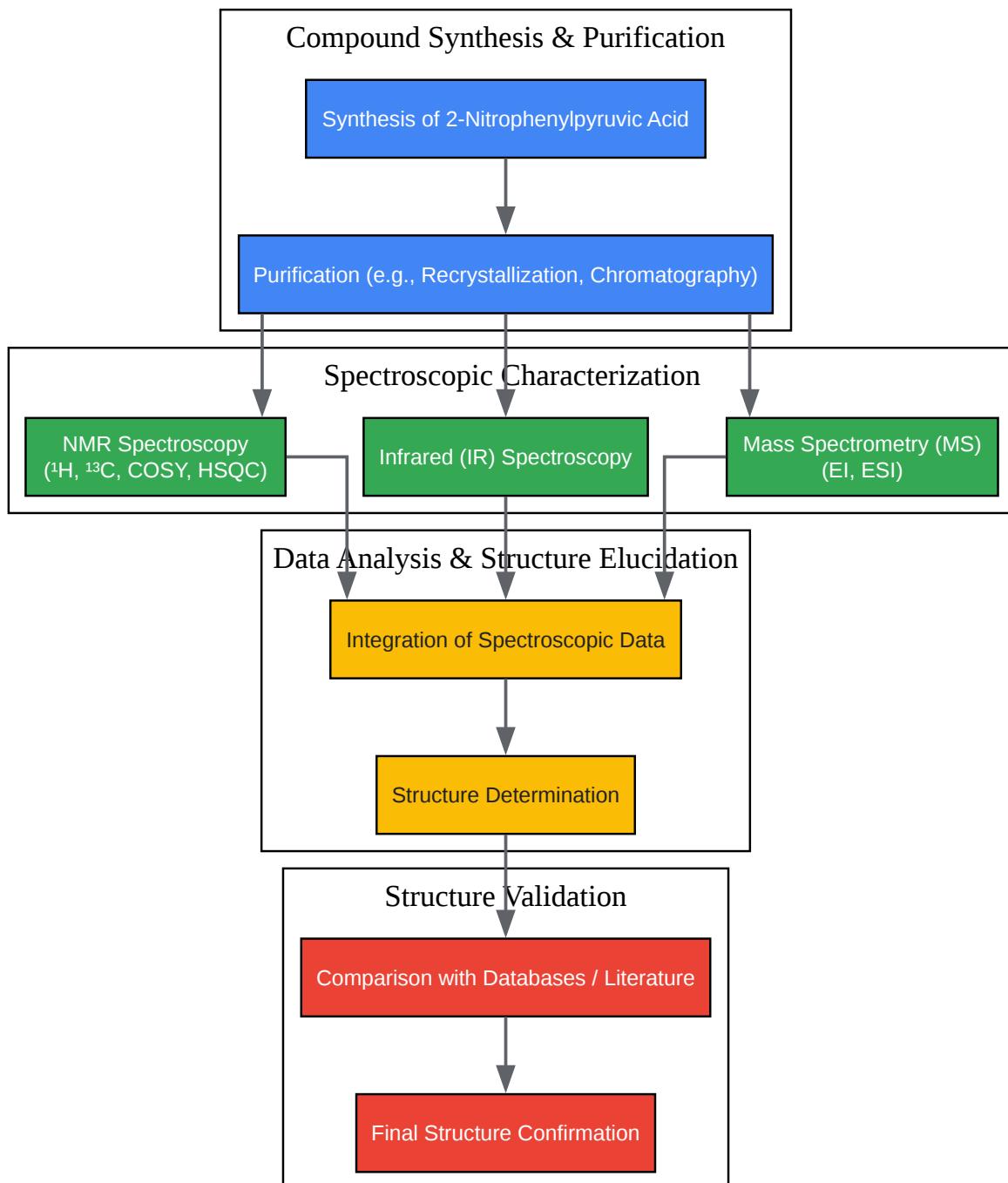
- Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **2-Nitrophenylpyruvic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)


Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe.
- Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

- Data Analysis: Generate a mass spectrum showing the relative abundance of each ion as a function of its m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like **2-Nitrophenylpyruvic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrophenylpyruvic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203231#spectroscopic-data-of-2-nitrophenylpyruvic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com